Ethyl 6-(2-oxocyclopentyl)hexanoate

Description

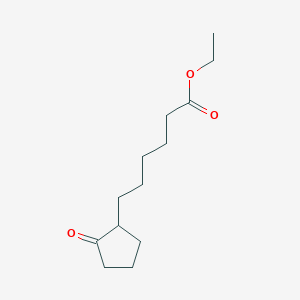

Ethyl 6-(2-oxocyclopentyl)hexanoate (CAS 63135-03-5, molecular formula C₁₃H₂₂O₃) is an ester derivative featuring a hexanoate backbone substituted with a 2-oxocyclopentyl group. This compound is primarily utilized in industrial and research settings, including agrochemical, pharmaceutical, and dyestuff applications . Its synthesis and structural characteristics distinguish it from simpler esters like ethyl hexanoate, which are commonly associated with flavor and fragrance roles .

Properties

CAS No. |

63135-03-5 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

ethyl 6-(2-oxocyclopentyl)hexanoate |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-5-3-4-7-11-8-6-9-12(11)14/h11H,2-10H2,1H3 |

InChI Key |

LJZYHOVSZOHASC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCC1CCCC1=O |

Canonical SMILES |

CCOC(=O)CCCCCC1CCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their properties:

Key Observations :

- Chain Length and Substituents: this compound’s hexanoate chain provides greater hydrophobicity compared to shorter-chain analogues like ethyl 2-(2-oxocyclopentyl)acetate.

- Cyclic Ketone vs. Aromatic Groups: Unlike ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate, the 2-oxocyclopentyl group in the target compound lacks aromaticity, reducing conjugation effects and altering reactivity .

Physicochemical Properties

- Crystallinity: Ethyl esters with nitro-biphenyl terminal groups (e.g., NO₂-Bi-4-S-E) crystallize in triclinic or monoclinic systems, influenced by hydrogen bonding . This compound’s packing arrangement remains unstudied but likely differs due to the absence of nitro groups.

- Stability: Analogues like ethyl 6-(chloroformyl)hexanoate require storage in cool, dry conditions due to sensitivity to moisture and oxidizers . The target compound may share similar stability concerns.

Research Findings and Trends

- Crystal Engineering: Substituting terminal groups (e.g., nitro to ester) alters molecular packing, as seen in NO₂-Bi-4-S-E vs. CN-Bi-1-S-M . This principle may guide the design of derivatives with tailored crystallinity.

- Bioactivity: While ethyl hexanoate is bioactive in beverages, the oxocyclopentyl group in the target compound could enhance binding to biological targets, warranting pharmacological studies .

Q & A

Q. Basic

- <sup>1</sup>H NMR : The cyclopentyl 2-oxo group shows a distinct singlet at δ 2.1–2.3 ppm. Ethyl ester protons appear as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .

- IR : Strong carbonyl stretches at ~1730 cm<sup>-1</sup> (ester) and ~1705 cm<sup>-1</sup> (ketone) confirm functional groups .

- Comparison with analogs : Methyl esters (e.g., Methyl 7-(2-oxocyclopentyl)heptanoate) exhibit upfield shifts in ester protons due to reduced electron-withdrawing effects .

What mechanistic pathways govern the formation of the 2-oxocyclopentyl moiety during synthesis?

Advanced

The cyclopentyl ring is formed via intramolecular aldol condensation or ketone cyclization. Key steps include:

Nucleophilic attack : Enolate intermediates attack electrophilic carbonyl carbons.

Ring closure : Steric effects favor 5-membered ring formation over larger analogs .

Acid catalysis : Protic acids (e.g., H2SO4) accelerate dehydration, stabilizing the oxocyclopentyl group .

Computational studies (DFT) can model transition states to predict regioselectivity .

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- DFT calculations : Analyze frontier molecular orbitals (FMO) to identify electrophilic sites. The ketone group has a lower LUMO energy, making it susceptible to nucleophilic attack .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by modeling hydrogen bonds between the 2-oxo group and active-site residues .

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction barriers .

How do structural modifications (e.g., ethyl vs. methyl esters) affect solubility and biological activity?

Q. Advanced

- Solubility : Ethyl esters exhibit higher lipophilicity (logP ~3.2) than methyl analogs (logP ~2.8), influencing membrane permeability .

- Biological activity : Ethyl groups may enhance metabolic stability in vivo compared to methyl esters, which are more prone to esterase hydrolysis .

- Case study : Ethyl 6-(4-isopropylphenyl)-6-oxohexanoate shows 20% higher cytotoxicity in cancer cells than its methyl counterpart, likely due to improved cellular uptake .

What role do the keto and ester functional groups play in regioselective reactions?

Q. Advanced

- Keto group : Acts as an electrophilic site for Grignard or hydride reductions. For example, NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the ester .

- Ester group : Undergoes transesterification with alcohols (e.g., methanol) under acidic conditions, enabling derivatization .

- Competitive reactivity : The ester’s electron-withdrawing effect deactivates the adjacent carbonyl, directing nucleophiles to the 2-oxocyclopentyl moiety .

How can researchers resolve contradictions in reported biological activity data for analogs?

Q. Advanced

- Structural validation : Confirm purity via HPLC-MS to rule out impurities (e.g., residual PCl5 in synthesis) .

- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time). For instance, discrepancies in cytotoxicity may arise from varying cell permeability .

- Meta-analysis : Cross-reference PubChem BioAssay data to identify trends across analogs .

What challenges arise in purifying this compound, and how are they mitigated?

Q. Advanced

- Byproduct formation : Cyclopentyl dehydration byproducts require silica gel chromatography (hexane:EtOAc 7:3) for separation .

- Hydrolysis sensitivity : Avoid aqueous workups; use anhydrous Na2SO4 for drying .

- Scalability : Flash chromatography or preparative HPLC achieves >95% purity at multi-gram scales .

How does the compound’s stability vary under acidic, basic, or thermal conditions?

Q. Advanced

- Acidic conditions : Ester hydrolysis occurs at pH <2, forming 6-(2-oxocyclopentyl)hexanoic acid .

- Basic conditions : Saponification above pH 10 cleaves the ester to carboxylate salts .

- Thermal stability : Decomposition above 150°C generates cyclopentene derivatives via retro-aldol pathways .

What applications exist in polymer science, and how does the compound enhance material properties?

Q. Advanced

- Crosslinking agent : The 2-oxo group participates in Michael additions with thiols, creating elastomers with tunable stiffness .

- Thermal stability : Incorporation into polyesters increases glass transition temperatures (Tg) by 15–20°C compared to linear analogs .

- Case study : Blends with polycaprolactone show 30% higher tensile strength due to hydrogen bonding between ketone and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.